molecular formula C10H8F3NO7S B11814453 Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Cat. No.: B11814453
M. Wt: 343.24 g/mol
InChI Key: JKWYPENACQHYQW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is a sophisticated multifunctional intermediate designed for advanced organic synthesis and drug discovery research. Its structure incorporates three highly valuable functional groups: a benzoate ester, a nitroaromatic moiety, and a trifluoromethanesulfonate (triflate) group. The presence of the triflate group makes this compound an exceptionally powerful electrophile and a premier substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal for constructing carbon-carbon bonds in the development of active pharmaceutical ingredients and functional materials . The nitro group serves as a versatile handle for further chemical transformations, including reduction to anilines—a common pharmacophore in medicinal chemistry—and functions as a potent electron-withdrawing group that can significantly influence the electronic properties of the aromatic system . The combination of the methyl substituent and trifluoromethylsulfonyl group is of particular interest in the design of compounds with enhanced metabolic stability and bioavailability, traits highly sought after in the development of new agrochemicals and pharmaceuticals, including kinase inhibitors and receptor antagonists . Researchers will find this compound particularly valuable for building complex, poly-substituted aromatic scaffolds that are difficult to access by other means. It is strictly for use in laboratory research and cannot be used for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C10H8F3NO7S

Molecular Weight

343.24 g/mol

IUPAC Name

methyl 3-methyl-5-nitro-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H8F3NO7S/c1-5-3-6(9(15)20-2)4-7(14(16)17)8(5)21-22(18,19)10(11,12)13/h3-4H,1-2H3

InChI Key

JKWYPENACQHYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group and trifluoromethylsulfonyl group play crucial roles in its reactivity and binding affinity. These groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions
Compound Catalyst Solvent Molecular Weight (Da) Yield (%) Reference
Methyl 2,5-bis[[(CF₃SO₂)O]benzoate Ni⁰ DMF ~6,300 N/A
tert-Butyl 3-((CF₃SO₂)O)pyrrole carboxylate Pd(dppf)Cl₂ Dioxane N/A 74
Table 2: Substituent Effects on Reactivity
Substituent Position & Type Impact on Reactivity Reference
Ortho-tert-butyl (steric hindrance) Reduces polymer molecular weight by 50%
Para-nitro (electron-withdrawing) Enhances electrophilicity for nucleophilic attack N/A
Trifluoromethylsulfonyloxy (leaving group) Facilitates oxidative addition in Ni catalysis

Biological Activity

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, a compound characterized by a complex structure that includes a methyl group, nitro group, and trifluoromethylsulfonyl moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in agriculture and pharmaceuticals, and summarizes relevant research findings.

  • Molecular Formula : C₁₀H₈F₃NO₇S
  • Molecular Weight : 343.24 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its functional groups. The presence of the nitro group is associated with various herbicidal properties, while the trifluoromethyl group often enhances pharmacological profiles.

Potential Applications

  • Agricultural Uses :
    • Research suggests that compounds with similar structures exhibit herbicidal properties, indicating potential use in crop protection.
  • Pharmaceutical Applications :
    • The trifluoromethyl group can enhance the efficacy of organic molecules, suggesting potential applications in drug development .

Preliminary studies indicate that this compound may interact with specific enzymes or receptors in biological systems. These interactions could lead to inhibitory effects on plant growth or microbial activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
Methyl 3-methyl-5-nitrobenzoateContains nitro and methyl groupsPotential herbicidal activity
Methyl 3-methyl-5-(trifluoromethyl)benzoateTrifluoromethyl group presentEnhanced lipophilicity and biological activity
Methyl 3,5-bis(trifluoromethyl)benzoateTwo trifluoromethyl groupsIncreased potency in herbicidal applications
Methyl 4-(trifluoromethyl)sulfonylbenzoateSulfonyl group presentDifferent positioning affects activity

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

  • Herbicidal Activity : Studies have shown that compounds with similar nitro and sulfonyl structures exhibit significant herbicidal effects against various plant species. For instance, a related sulfonyl compound demonstrated selective toxicity towards certain weeds while sparing crops.
  • Antimicrobial Properties : In vitro tests indicate that compounds containing nitro groups can exhibit antimicrobial activity against pathogens such as Escherichia coli. The specific mechanisms through which these compounds exert their effects are still under investigation .
  • Pharmacological Studies : The introduction of trifluoromethyl groups into drug candidates has been linked to improved potency and selectivity in targeting specific enzymes involved in disease processes. This suggests that this compound could serve as a lead compound for developing new therapeutic agents .

Q & A

How can the reactivity of the trifluoromethylsulfonyloxy group in this compound be leveraged for nucleophilic substitution reactions?

The trifluoromethylsulfonyloxy (triflyl) group is a strong electron-withdrawing substituent, making the adjacent aromatic carbon highly electrophilic. This facilitates nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

  • Methodology : Use palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to replace the triflyl group. Optimize conditions (e.g., solvent: DMF, base: K₂CO₃, catalyst: Pd(PPh₃)₄) to retain the nitro and methyl groups .
  • Contradictions : Competing reactions (e.g., reduction of the nitro group) may occur under reductive coupling conditions. Use inert atmospheres and low temperatures to suppress side pathways .

What spectroscopic techniques are most effective for characterizing the nitro and triflyl substituents in this compound?

  • Nitro Group :
    • IR Spectroscopy : Strong asymmetric and symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.
    • ¹H NMR : Deshielding effects from the nitro group shift adjacent protons downfield (δ 8.5–9.0 ppm).
  • Triflyl Group :
    • ¹⁹F NMR : Distinct signals for CF₃ at δ -75 to -80 ppm.
    • X-ray Crystallography : Resolves sulfonyl-oxygen geometry and confirms regiochemistry .

How does the electron-withdrawing nature of the triflyl group influence the compound’s stability under acidic or basic conditions?

The triflyl group destabilizes the aromatic ring via inductive effects, increasing susceptibility to hydrolysis.

  • Experimental Design :
    • Acidic Hydrolysis (HCl/EtOH) : Monitor degradation via HPLC; nitro groups may reduce to amines under prolonged exposure .
    • Basic Hydrolysis (NaOH/MeOH) : Ester cleavage occurs at the methyl benzoate group, forming carboxylic acid derivatives. Triflyl groups remain intact but can hydrolyze to sulfonic acids at high temperatures (>80°C) .

What strategies mitigate competing side reactions during functionalization of the aromatic ring?

  • Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by Boc protection) before modifying the triflyl or methyl groups .
  • Directed Ortho-Metalation : Use the triflyl group as a directing group for regioselective lithiation and subsequent electrophilic quenching .

How can computational chemistry predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Model transition states for NAS or cross-coupling reactions. Key parameters:
    • Electron affinity of the triflyl group.
    • Frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Contradictions : Experimental activation energies may differ from computed values due to solvent effects or catalyst decomposition .

What are the challenges in synthesizing this compound from its precursor, 3-methyl-5-nitro-4-hydroxybenzoic acid?

  • Stepwise Synthesis :
    • Esterification : React with methanol and H₂SO₄ to form the methyl ester.
    • Triflylation : Treat with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine to install the triflyl group.
  • Key Issue : Triflylation competes with ester hydrolysis under acidic conditions. Use anhydrous solvents and low temperatures (0–5°C) to favor sulfonation .

How does the methyl group at position 3 affect steric hindrance in substitution reactions?

  • Steric Effects : The 3-methyl group restricts access to the para position (relative to the nitro group), favoring meta-substitution in NAS.
  • Case Study : Reaction with morpholine in DMSO at 100°C yields a meta-substituted product (confirmed by NOESY NMR) .

What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

  • High-Throughput Screening : Test reaction variables (catalyst loading, solvent polarity) in parallel to identify optimal conditions.
  • Isotopic Labeling : Use ¹³C-labeled methyl groups to trace byproduct formation via LC-MS .

How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Applications :
    • Antimicrobial Agents : Replace the triflyl group with heterocycles (e.g., triazoles) via click chemistry.
    • Kinase Inhibitors : Functionalize the nitro group to install pharmacophores targeting ATP-binding pockets .
  • Methodology : Screen derivatives using in vitro enzyme assays (e.g., IC₅₀ determinations) .

What are the environmental and handling precautions for this compound?

  • Toxicity : Limited data, but triflyl-containing analogs are irritants. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Hydrolyze triflyl groups to sulfonic acids before neutralization with Ca(OH)₂ .

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